molecular formula C8H18ClNO2 B2435119 methyl3-(aminomethyl)-4-methylpentanoatehydrochloride CAS No. 2375260-78-7

methyl3-(aminomethyl)-4-methylpentanoatehydrochloride

Cat. No.: B2435119
CAS No.: 2375260-78-7
M. Wt: 195.69
InChI Key: ONAVMUPRFJLCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl3-(aminomethyl)-4-methylpentanoatehydrochloride is a chemical compound that belongs to the class of amino acid esters. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl3-(aminomethyl)-4-methylpentanoatehydrochloride typically involves the esterification of the corresponding amino acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to the desired ester hydrochloride . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl3-(aminomethyl)-4-methylpentanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include haloalkanes and bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield substituted amines, while hydrolysis can produce carboxylic acids and alcohols.

Scientific Research Applications

Methyl3-(aminomethyl)-4-methylpentanoatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl3-(aminomethyl)-4-methylpentanoatehydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical processes.

Comparison with Similar Compounds

Methyl3-(aminomethyl)-4-methylpentanoatehydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 3-(aminomethyl)-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-6(2)7(5-9)4-8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAVMUPRFJLCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.